2'alpha-Fluoro-3'-O-acetylthymidine

Beschreibung

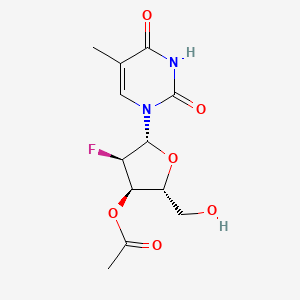

2'α-Fluoro-3'-O-acetylthymidine is a synthetic nucleoside derivative featuring a fluorine atom at the 2'α position and an acetyl group at the 3'-hydroxyl of the deoxyribose sugar. This modification combines fluorination, a common strategy to enhance metabolic stability in nucleoside analogs, with a protective acetyl group that may influence reactivity and pharmacokinetics.

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O6/c1-5-3-15(12(19)14-10(5)18)11-8(13)9(20-6(2)17)7(4-16)21-11/h3,7-9,11,16H,4H2,1-2H3,(H,14,18,19)/t7-,8-,9-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYGJCJOKALVOG-TURQNECASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OC(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OC(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’alpha-Fluoro-3’-O-acetylthymidine typically involves multiple steps, starting from thymidine. The key steps include:

Fluorination: Introduction of the fluorine atom at the 2’alpha position. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

Acetylation: The hydroxyl group at the 3’ position is acetylated using acetic anhydride in the presence of a base like pyridine. This step is usually carried out at room temperature.

Industrial Production Methods

Industrial production of 2’alpha-Fluoro-3’-O-acetylthymidine would likely involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2’alpha-Fluoro-3’-O-acetylthymidine can undergo various chemical reactions, including:

Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl compound.

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Oxidation: Agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as thiols or amines in the presence of a catalyst.

Major Products

Hydrolysis: 3’-Hydroxythymidine.

Oxidation: Various oxidized derivatives depending on the specific conditions.

Substitution: Compounds with different substituents replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

2’alpha-Fluoro-3’-O-acetylthymidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its effects on DNA synthesis and repair mechanisms.

Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with DNA replication.

Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Wirkmechanismus

The mechanism of action of 2’alpha-Fluoro-3’-O-acetylthymidine involves its incorporation into DNA during replication. The presence of the fluorine atom and the acetyl group can disrupt normal DNA synthesis and function, leading to cell death or inhibition of viral replication. This makes it a potential candidate for antiviral and anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

Positional Isomerism: 3'- vs. 5'-O-Acetylthymidine Derivatives

5'-O-Acetylthymidine (Compound 6 in ) :

- Isolated from marine sponges (Theonella sp.), this derivative carries an acetyl group at the 5' position.

- Exhibits moderate anti-proliferative activity against cancer cell lines, though macrolides in the same study showed superior potency .

- The 5'-O-acetyl group may reduce phosphorylation efficiency, a critical step in nucleoside activation.

- 3'-O-Acetylthymidine (): Synthesized via photochemical oxidation, this derivative demonstrates stability under oxidative conditions, forming 3'-keto derivatives without decomposition . In oligonucleotide synthesis, the 3'-O-acetyl group improves reaction yields (96% vs. 91% for non-acetylated thymidine 5'-phosphate), likely by protecting the sugar moiety during phosphorylation .

Fluorinated Nucleoside Analogs

5-Fluorouracil Derivatives () :

- Fluorine at the 5-position of uracil enhances thymidylate synthase inhibition, a mechanism critical in anticancer therapy.

- Unlike 2'α-fluoro substitution, 5-fluorouracil targets DNA/RNA synthesis directly, suggesting divergent biological pathways.

- 2'-Fluoro Nucleosides (Inferred from General Knowledge): Fluorine at the 2' position (e.g., 2'-fluoro-2'-deoxycytidine) is known to confer resistance to enzymatic degradation, improving half-life in vivo. The 2'α-fluoro substitution in the target compound may similarly stabilize the glycosidic bond and alter sugar puckering, affecting target binding.

Impact of Fluorine on Reactivity

- The 2'α-fluoro substituent is expected to:

- Increase metabolic stability : Fluorine’s electronegativity may shield the compound from nucleases.

- Alter sugar conformation : The 2'α-F could favor a C3'-endo puckering, mimicking RNA-like structures and enhancing binding to viral polymerases (a feature seen in antiviral nucleosides like sofosbuvir).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.